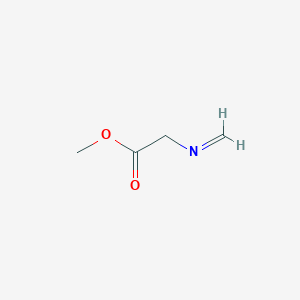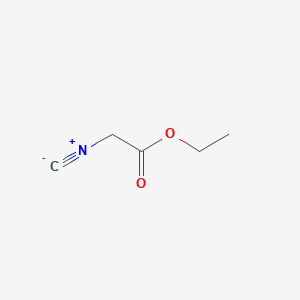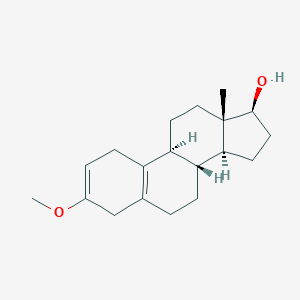
ピペロニル酸
概要
科学的研究の応用
ピペロニル酸は、科学研究において幅広い応用があります。
作用機序
ピペロニル酸は、トランスシナメート4-ヒドロキシラーゼ酵素を選択的に不活性化することによってその効果を発揮します。この不活性化は時間依存性であり、安定な代謝物-P450複合体の形成によって起こります。 この複合体の形成は、酵素の基質やその他の強いリガンドによって可逆的です . さらに、ピペロニル酸は上皮成長因子受容体(EGFR)に結合し、細胞成長と創傷治癒に関与する遺伝子の転写につながる細胞内シグナル伝達カスケードを誘発することがあります .
類似化合物:
- トランスシナミ酸
- ピペロナール
- サフロール
- イソサフロール
- プロトカテキュ酸
比較: ピペロニル酸は、トランスシナメート4-ヒドロキシラーゼ酵素を選択的に機構ベースで不活性化するというユニークな性質を持っており、これは他の類似化合物では見られません。 さらに、上皮成長因子受容体に結合して創傷治癒を促進する能力も、他の関連化合物とは異なる点です .
生化学分析
Biochemical Properties
Piperonylic acid interacts with the CYP73A subfamily of plant P450s, which catalyzes trans-cinnamic acid 4-hydroxylation, the second step of the general phenylpropanoid pathway . It behaves as a potent mechanism-based and quasi-irreversible inactivator of trans-cinnamate 4-hydroxylase .
Cellular Effects
Piperonylic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to restrict chia seedling growth by reducing shoot length, fresh weight, leaf area measurements, and p-coumaric acid content . It also significantly reduced the accumulation of other essential macroelements (such as K, P, Ca, and Mg) relative to the untreated control .
Molecular Mechanism
Piperonylic acid induces epidermal growth factor receptor (EGFR) activation and results in serial activation of the downstream modulators . The activated signaling pathway eventually up-regulates gene expression of egr-1, c-fos, c-jun, and c-myc, which are involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, piperonylic acid has been shown to induce changes over time. For instance, it has been found to induce PLLA to crystallize in a higher temperature region or at a faster cooling rate .
Dosage Effects in Animal Models
While specific dosage effects of piperonylic acid in animal models have not been extensively studied, it has been shown to improve wound healing in mice when applied topically .
Metabolic Pathways
Piperonylic acid is involved in the phenylpropanoid pathway, a plant-specific pathway leading to compounds of extremely diverse structure and function .
Transport and Distribution
It is known that it can bind to the epidermal growth factor receptor (EGFR) and induce an intracellular signaling cascade .
Subcellular Localization
Given its role in inducing an intracellular signaling cascade through EGFR activation, it is likely that it is localized in the vicinity of this receptor .
準備方法
合成経路と反応条件: ピペロニル酸は、過マンガン酸カリウムを用いたピペロナールの酸化によって合成することができます。この手順は、ピペロナールと水を熱し、40分から45分かけて過マンガン酸カリウム溶液を加えることから始まります。 次に、混合物を濾過し、塩酸で酸性化し、生成したピペロニル酸を回収します .
工業的製造方法: ピペロニル酸の工業的製造方法では、一般的に、その効率性と高収率のために、ピペロナールと過マンガン酸カリウムを用いた同じ酸化プロセスが用いられます .
3. 化学反応の分析
反応の種類: ピペロニル酸は、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムやオゾンなどの強い酸化剤との反応。
還元: ナトリウムアマルガムなどの還元剤との反応。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、オゾン。
還元: ナトリウムアマルガム。
置換: ハロゲン、水酸化ナトリウム.
生成される主な生成物:
酸化: ピペロナールとピペロニル酸。
還元: α-およびβ-ジヒドロピペリン酸。
置換: さまざまなハロゲン化誘導体.
化学反応の分析
Types of Reactions: Piperonylic acid undergoes various chemical reactions, including:
Oxidation: Reaction with strong oxidizers like potassium permanganate or ozone.
Reduction: Reaction with reducing agents such as sodium amalgam.
Substitution: Reaction with halogens followed by sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Sodium amalgam.
Substitution: Halogens, sodium hydroxide.
Major Products Formed:
Oxidation: Piperonal and piperonylic acid.
Reduction: α- and β-dihydropiperic acid.
Substitution: Various halogenated derivatives.
類似化合物との比較
- Trans-cinnamic acid
- Piperonal
- Safrole
- Isosafrole
- Protocatechuic acid
Comparison: Piperonylic acid is unique due to its selective, mechanism-based inactivation of the trans-cinnamate 4-hydroxylase enzyme, which is not observed in the other similar compounds. Additionally, its ability to bind to the epidermal growth factor receptor and promote wound healing further distinguishes it from other related compounds .
特性
IUPAC Name |
1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVJGIYXDVPQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059104 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Piperonylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94-53-1 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERONYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperonylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 °C | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)






